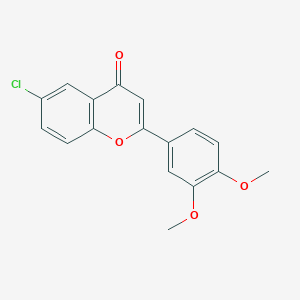
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one is a chemical compound. It has a similar structure to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . A similar sequence was reported by Buck and Perkin, which involved a series of reactions starting from 3,4-Dimethoxybenzaldehyde (veratraldehyde) .Applications De Recherche Scientifique
Molecular Characterization and Biological Activity
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one has been a subject of extensive research due to its potential therapeutic applications. One study focused on its molecular characterization and biological activity, specifically as a selective COX-2 inhibitor. The study utilized single X-ray crystallographic analysis and in silico studies to understand the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Antitumor Activity
Derivatives of 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one have been synthesized and evaluated for antitumor activity. A study synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives through Knoevenagel condensation and found that certain derivatives exhibited moderate to good activity against various cancer cell lines (Yu et al., 2017).
ROS/RNS Scavenging Activities
Chromones, including 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one, are known for their antioxidant properties. Research has been conducted to synthesize novel chromone and xanthone derivatives and assess their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found that these new derivatives exhibited concentration-dependent scavenger effects, with some showing improved activity compared to previously reported analogues (Proença et al., 2016).
Photochromism in Chromene Crystals
Chromene compounds, including derivatives similar to 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one, have been studied for their photochromic properties in crystalline states. This research provides insights into the structural characteristics that enable photochromism, a property that can be utilized in various applications such as smart materials and optical storage (Hobley et al., 2000).
Antimicrobial and Anticancer Evaluation
Studies have also been conducted on 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one and its derivatives for their antimicrobial and anticancer activities. These studies involve the synthesis of various heterocyclic systems linked to the chromene moiety and evaluation of their inhibitory effects on different microorganisms and cancer cell lines (Ibrahim et al., 2022).
Propriétés
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXXCSVHVJCTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

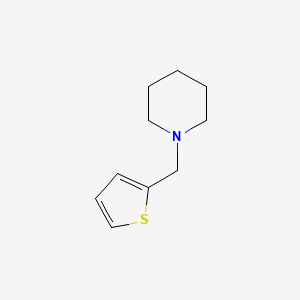
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)
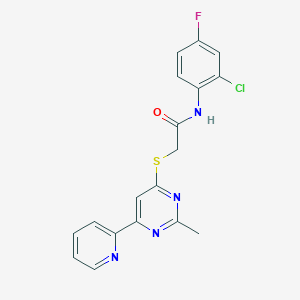
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
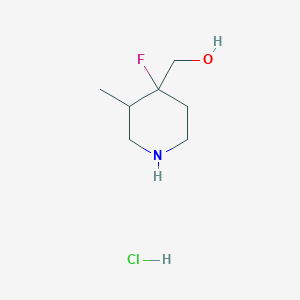
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)
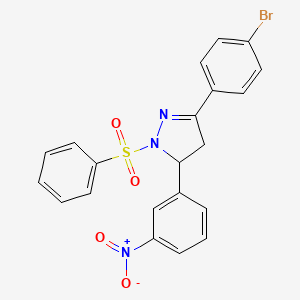
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
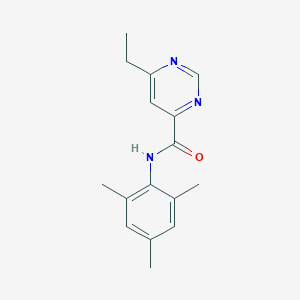
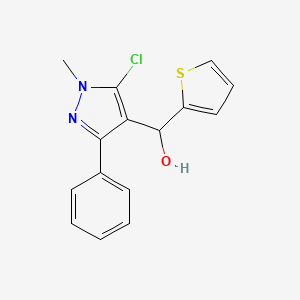
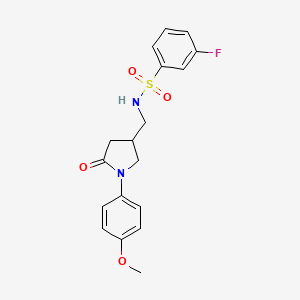
![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)